5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.045 g/mol . This compound is part of the benzodioxine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine typically involves the bromination and nitration of 2,3-dihydro-1,4-benzodioxine. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-bromo-7-amino-2,3-dihydro-1,4-benzodioxine .
Scientific Research Applications
5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although specific medical applications are not yet well-established.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is not fully understood. its antibacterial activity is believed to involve the inhibition of bacterial biofilm formation and disruption of cell membrane integrity . The molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine
- 6-Iodo-7-nitro-2,3-dihydro-1,4-benzodioxine
- 6-Nitro-7-thiocyanato-2,3-dihydro-1,4-benzodioxine
- 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-ylamine
Uniqueness
5-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6BrNO4 |
---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
5-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6BrNO4/c9-6-3-5(10(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2 |
InChI Key |
RZBNPFYBXKERGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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